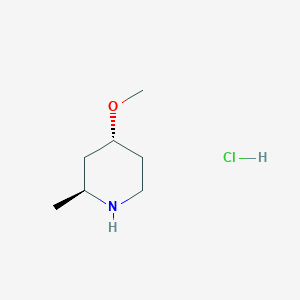

(2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-4-methoxy-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVHXBYZLIKKMN-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s,4r 4 Methoxy 2 Methylpiperidine Hydrochloride and Its Analogues

Enantioselective and Diastereoselective Synthesis Strategies for Chiral Piperidines

The synthesis of stereoenriched piperidines is a key objective due to their prevalence in medicinally important compounds. nih.gov Achieving precise control over the stereochemistry of substituted piperidines is a formidable challenge that has been addressed through numerous innovative strategies. These strategies can be broadly categorized into methods that construct the chiral ring from acyclic precursors and those that functionalize a pre-existing ring. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and intramolecular cyclization reactions, which allow for the creation of specific stereoisomers with high fidelity. nih.govru.nl A significant challenge in many of these approaches is achieving high levels of both stereo- and regioselectivity. nih.gov

Asymmetric Catalysis Approaches in Piperidine (B6355638) Formation

Asymmetric catalysis offers an efficient and economical pathway to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org This approach avoids the need for stoichiometric chiral reagents or resolving racemic mixtures. nih.govsnnu.edu.cn Both transition metal catalysis and organocatalysis have emerged as powerful tools for the asymmetric synthesis of the piperidine core. nih.gov

Transition metals like rhodium, copper, iridium, and palladium are effective catalysts for the stereoselective synthesis of piperidines. nih.gov Chiral ligands attached to the metal center are crucial for inducing asymmetry and controlling the stereochemical outcome of the reaction. nih.gov

Rhodium-catalyzed reactions have been particularly successful. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) has been developed to produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.govsnnu.edu.cnacs.org This method demonstrates broad functional group tolerance and can be performed on a gram scale. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Rh-catalyst | Pyridine- and sp2-hybridized boronic acids | 3-substituted tetrahydropyridines | High yield and excellent enantioselectivity; broad functional group tolerance. nih.govsnnu.edu.cn |

| Copper(II) catalyst | Fluorosubstituted amines | Chiral piperidines | Involves enantioselective cyanidation followed by cyclization. nih.gov |

| Iridium(I) catalyst | 2-substituted pyridinium (B92312) salts | Enantioenriched C4-substituted piperidines | Asymmetric hydrogenation; use of water as a solvent prevents racemization. nih.gov |

Copper-catalyzed reactions also provide a robust route to chiral piperidines. An enantioselective cyanation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization, yields chiral piperidines. nih.gov This strategy was instrumental in the asymmetric synthesis of the anticancer drug Niraparib. nih.govnih.gov Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for synthesizing both pyrrolidines and piperidines. acs.org

Organocatalysis, the use of small, chiral organic molecules as catalysts, has gained prominence as a complementary approach to metal catalysis. nih.gov These methods often operate under mild conditions and avoid the use of potentially toxic or expensive metals.

One notable example is the organocatalytic domino Michael addition/aminalization process. This reaction, catalyzed by O-TMS protected diphenylprolinol, allows for the synthesis of polysubstituted piperidines from aldehydes and trisubstituted nitroolefins, creating four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Another strategy involves an inverse-electron-demand aza-Diels–Alder reaction between N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes, catalyzed by a chiral amine, to produce optically pure polysubstituted piperidines. thieme-connect.com

| Catalyst | Reaction Type | Reactants | Product | Key Features |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, Trisubstituted nitroolefins | Polysubstituted piperidines | Forms four contiguous stereocenters; excellent enantioselectivity. acs.org |

| Chiral amine (e.g., 1) with Benzoic acid | Inverse-electron-demand aza-Diels-Alder | N-sulfonyl-1-aza-1,3-butadienes, α,β-unsaturated aldehydes | Polysubstituted piperidines | Excellent enantioselectivity for the E-isomer (≥97% ee). thieme-connect.com |

| Chiral phosphepine | [4 + 2] Annulation | Imines, Allenes | Functionalized piperidines | First highly enantioselective variant of the Kwon annulation. acs.org |

Chiral Auxiliary-Mediated Synthesis of Piperidine Stereoisomers

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. ru.nl In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. ru.nl

The tert-butylsulfinyl group is an excellent chiral auxiliary for the synthesis of α-chiral piperidines. Enantiopure piperidines can be formed from chiral N-(tert-butylsulfinyl)haloimines via nucleophilic addition followed by intramolecular cyclization. This method delivers superior diastereoselectivity, and the auxiliary can be easily removed under mild acidic conditions. acs.org Carbohydrates, such as D-arabinopyranosylamine, have also been employed as effective chiral auxiliaries, enabling the diastereoselective synthesis of piperidine alkaloids like (+)-coniine. researchgate.net

| Chiral Auxiliary | Key Reaction | Resulting Product | Diastereomeric Ratio (dr) |

| N-tert-butylsulfinyl | Grignard addition to δ-bromo N-sulfinylimine | α-Chiral piperidines | 82:18 to 94:6 acs.org |

| D-arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones | High diastereoselectivity researchgate.net |

| (R)-(−)-2-phenylglycinol | Intramolecular Corey–Chaykovsky reaction | Chiral zwitterionic bicyclic lactams | High diastereoselectivity nih.gov |

Intramolecular Cyclization Reactions to Form the Piperidine Ring System

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen source undergoes ring closure. nih.gov There are numerous approaches to effect this transformation, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. nih.gov The stereochemistry of the final product is often controlled by the pre-existing stereocenters in the acyclic starting material.

For example, a diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov Radical cyclizations of acyclic amino-aldehydes, mediated by a cobalt(II) catalyst, are also effective for producing various piperidines in good yields. nih.gov

The aza-Prins cyclization, the coupling of homoallylic amines with aldehydes, is a versatile and direct method for synthesizing substituted piperidines, particularly trans-2,4-disubstituted derivatives. thieme-connect.comorganic-chemistry.org The reaction proceeds through an iminium intermediate which undergoes a 6-endo-trig cyclization. researchgate.net

This strategy has been successfully employed in the diastereoselective synthesis of several piperidine alkaloids. thieme-connect.com For example, the reaction between N-tosylhomoallylic amine and various aldehydes, catalyzed by Lewis acids like AlCl₃, provides 4-halopiperidines with high yields and satisfactory diastereoselectivity. organic-chemistry.org While a major drawback of the traditional aza-Prins reaction has been a lack of diastereoselectivity and the formation of racemic products, recent advances have led to the development of stereoselective versions, providing access to enantiopure piperidines. acs.org

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| AlCl₃ / Trimethylsilyl halide | N-tosyl homoallylamine, Carbonyl compounds | trans-2-substituted-4-halopiperidines | High yields and satisfactory diastereoselectivity. organic-chemistry.org |

| NHC-Cu(I) complex / ZrCl₄ | Homoallylic amines, Aldehydes | Piperidine derivatives | Proceeds under mild conditions. researchgate.net |

| Triflic acid | Alkynyl amines, Aldehydes | N-(piperidin-3-ylidenemethyl)acetamides | Tandem aza-Prins–Ritter reaction. rsc.org |

Cyclization of Unsaturated Acetals

The formation of the piperidine ring through the cyclization of acyclic precursors is a fundamental strategy. One such approach involves the diastereoselective reductive cyclization of amino acetals. This method leverages a diastereoselective Mannich reaction as the initial step to establish the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring nih.govresearchgate.net. The process typically involves the reaction between functionalized acetals and imines to control the stereochemical outcome nih.govresearchgate.net.

For instance, Anderson et al. demonstrated a method for synthesizing functionalized piperidines with three contiguous stereocenters using a diastereoselective nitro-Mannich reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine. researchgate.net This initial reaction sets the stereochemistry, which is then carried through a reductive cyclization step using reagents like boron trifluoride etherate (BF₃·OEt₂) and triethylsilane (Et₃SiH) to yield the stereochemically pure piperidine products. researchgate.net

Radical-Mediated Amine Cyclization

Radical cyclization reactions offer a powerful alternative for constructing piperidine rings, often under mild conditions. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor. nih.govnih.gov

One approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields for producing various piperidines. nih.gov However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another strategy employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer to afford complex spiropiperidines. nih.gov This light-driven method is advantageous as it avoids harsh conditions and toxic reagents. nih.gov

The table below summarizes selected examples of radical-mediated cyclization for piperidine synthesis.

| Catalyst/Mediator | Substrate Type | Key Features | Ref |

| Cobalt(II) | Linear amino-aldehydes | Good yields; potential for linear alkene by-product. | nih.gov |

| Organic Photoredox Catalyst (P1) | Linear aryl iodides with alkene | Mild, light-driven conditions; forms spirocyclic piperidines. | nih.gov |

| Photoredox/Cobaloxime/Amine | Aldehydes with pendant alkenes | Mediates radical cyclization with alkene transposition. | organic-chemistry.org |

Kinetic Resolution Strategies for Enantioenrichment of Piperidine Stereoisomers

Kinetic resolution is a crucial technique for separating enantiomers of racemic piperidine mixtures, providing access to enantioenriched materials. nih.gov This strategy relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). nih.gov

A notable method involves the catalytic kinetic resolution of disubstituted piperidines through enantioselective acylation using a chiral hydroxamic acid. nih.gov This approach has proven effective for various positional isomers, including 2,3-, 2,4-, and 2,5-disubstituted piperidines, with selectivity factors (s) up to 52 being achieved. nih.gov Detailed studies have revealed that the reaction has a strong preference for conformers where the α-substituent is in an axial position. nih.gov

Another effective strategy is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by asymmetric deprotonation using n-butyllithium (n-BuLi) and the chiral ligand sparteine. acs.orgwhiterose.ac.uknih.gov This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.uk The enantioenriched piperidines can then be further functionalized without loss of enantiopurity, making them valuable building blocks in drug discovery. acs.orgnih.gov

Furthermore, chemo-enzymatic cascades can achieve a dynamic kinetic resolution (DKR). acs.orgnih.gov In this process, an amine oxidase and an ene-imine reductase (EneIRED) work in tandem. The less reactive enantiomer of a chiral iminium intermediate is epimerized in situ back to the racemic mixture, allowing for a theoretical yield of 100% for the desired enantioenriched piperidine product. acs.orgnih.gov

Hydrogenation and Reduction-Based Routes to Stereodefined Piperidines

Hydrogenation and other reduction methods are among the most direct routes to synthesize saturated heterocycles like piperidines from their unsaturated aromatic precursors. The development of asymmetric variants of these reactions allows for the creation of chiral piperidines with high stereocontrol. illinois.edu

The asymmetric hydrogenation of pyridines and their derivatives is a challenging but highly desirable transformation. illinois.edu The aromatic stability and potential for catalyst poisoning by the nitrogen heteroatom present significant hurdles. illinois.edu A successful strategy involves the hydrogenation of chiral N-(2-pyridyl)-oxazolidinones using heterogeneous catalysts like Pd/C or PtO₂ under acidic conditions. illinois.edu The acid activates the pyridine (B92270) substrate and protonates the piperidine product, preventing catalyst deactivation. illinois.edu

Homogeneous catalysis has also been employed, with iridium-based catalysts showing significant promise. A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts provides access to valuable cis-configurated hydroxypiperidine esters in excellent yields and with high enantioselectivity and diastereoselectivity. rsc.org Similarly, Ir-phosphinooxazoline complexes have been used for the enantioselective hydrogenation of 2-substituted N-benzoyliminopyridinium ylides. illinois.edu Chemo-enzymatic cascades can also be used, where a transiently generated dihydropyridinium (DHP) is the substrate for an ene-imine reductase (EneIRED), leading to stereo-defined piperidines. nih.gov

The table below highlights different catalytic systems for asymmetric hydrogenation.

| Catalyst System | Substrate | Key Outcome | Ref |

| Heterogeneous (Pd/C, PtO₂) | Chiral N-(2-pyridyl)-oxazolidinones | High diastereoselectivity (up to >99:1 dr). | illinois.edu |

| Homogeneous Iridium Catalyst | 5-Hydroxypicolinate Pyridinium Salts | Excellent yield, enantioselectivity (up to 97% ee), and diastereoselectivity (>20:1 dr). | rsc.org |

| Ir-phosphinooxazoline complexes | N-Benzoyliminopyridinium Ylides | Good yields and moderate to good enantioselectivities (up to 95:5 er). | illinois.edu |

| Ene-imine Reductase (EneIRED) | N-substituted Tetrahydropyridines (via DHP intermediate) | Access to stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

Reductive transamination has emerged as a novel strategy for converting pyridines into N-substituted piperidines. A rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source can afford N-(hetero)aryl piperidines. nih.gov The mechanism involves the initial reduction of the pyridinium ion to a dihydropyridine intermediate, which is then intercepted by water and hydrolyzed. A subsequent reductive amination with an external amine furnishes the N-substituted piperidine product. nih.gov

An asymmetric variant of this reaction introduces chirality by using a chiral primary amine. dicp.ac.cn This asymmetric reductive transamination (ART) allows the nitrogen fragment from the chiral amine to replace the nitrogen in the original pyridine ring, inducing chirality in the final piperidine product. dicp.ac.cn This method is particularly valuable for synthesizing chiral fluoropiperidines and 15N-labelled piperidines without the need for a chiral catalyst or hydrogen gas. dicp.ac.cnresearchgate.net Additionally, transaminase enzymes can be used in biocatalytic cascades for the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones, offering access to both enantiomers with excellent enantioselectivity. acs.org

Retrosynthetic Analysis of the (2S,4R)-4-Methoxy-2-methylpiperidine Core

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. For the (2S,4R)-4-Methoxy-2-methylpiperidine core, the analysis reveals several potential synthetic pathways based on key bond disconnections.

A primary disconnection can be made at the C4-O bond of the methoxy (B1213986) group and the C2-C3 and N1-C6 bonds within the piperidine ring. This suggests a convergent synthesis originating from a dicarbonyl intermediate, which could be formed from the hydrolysis of a dihydropyridine precursor. This aligns with the reductive transamination methodology, where a substituted pyridine is the ultimate starting material. nih.gov The required stereochemistry at C2 and C4 would be installed during the reduction and cyclization steps, potentially through an asymmetric hydrogenation or a diastereoselective reductive amination sequence.

An alternative retrosynthetic approach involves disconnecting the N1-C2 and C5-C6 bonds, pointing towards an intramolecular cyclization of an acyclic amino acetal (B89532) or a related precursor. nih.govresearchgate.net In this scenario, the stereocenters at C2 and C4 would need to be established in the acyclic precursor prior to the ring-closing step, for example, through a stereoselective Mannich reaction. nih.govresearchgate.net

A third strategy would involve creating the racemic 4-methoxy-2-methylpiperidine core first, followed by a kinetic resolution step to isolate the desired (2S,4R) enantiomer. nih.govacs.org This approach simplifies the initial synthesis of the piperidine ring but requires an efficient resolution method, such as enantioselective acylation, to achieve high enantiopurity. nih.gov

Each of these retrosynthetic pathways leverages the synthetic methodologies discussed, highlighting the versatility of modern organic synthesis in accessing complex, stereodefined molecules like (2S,4R)-4-Methoxy-2-methylpiperidine.

Development of Novel Synthetic Pathways to 4-Methoxypiperidines

The construction of the 4-methoxypiperidine (B1585072) core is a key step in the synthesis of a variety of biologically active molecules. Traditional methods often involve multi-step sequences, which can be inefficient. Recent advancements have focused on developing more direct and versatile routes.

One common strategy for synthesizing 4-methoxypiperidine involves the catalytic hydrogenation of 4-methoxypyridine (B45360). exsyncorp.comexsyncorp.com This method is effective but relies on the availability of the corresponding pyridine precursor. The synthesis of 4-methoxypyridine itself can be achieved through an ether formation reaction between 4-bromopyridine (B75155) and methanol (B129727). exsyncorp.comexsyncorp.com An alternative route is the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.comexsyncorp.com

Recent research has also explored chemo-enzymatic approaches to produce stereoenriched piperidines. For instance, a method combining chemical synthesis and biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. nih.gov This process utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov While not directly producing a 4-methoxy derivative, this methodology highlights the potential of biocatalysis to control stereochemistry in piperidine synthesis.

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly functionalized piperidines. researchgate.nettandfonline.com These reactions allow for the formation of complex molecules from three or more starting materials in a single step, often with high atom economy. researchgate.net For example, a one-pot multi-component condensation of aldehydes, amines, and β-ketoesters has been developed to synthesize highly substituted piperidines. researchgate.net While specific examples leading directly to 4-methoxypiperidines are not detailed in the provided search results, the versatility of MCRs suggests their potential applicability.

A groundbreaking two-stage process has been developed that combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method significantly reduces the number of synthetic steps, potentially from as many as 17 down to as few as two to five. medhealthreview.com The first stage employs enzymes to selectively add a hydroxyl group to the piperidine ring, which could then be converted to a methoxy group in a subsequent step. news-medical.netmedhealthreview.com The second stage involves nickel electrocatalysis for radical cross-coupling to introduce further complexity. news-medical.netmedhealthreview.com

The following table summarizes some of the novel approaches being explored for piperidine synthesis:

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage process using enzymes and nickel electrocatalysis. news-medical.netmedhealthreview.com | Streamlined synthesis, reduced number of steps, cost-effective. news-medical.netmedhealthreview.com |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis with a biocatalytic cascade. nih.gov | High stereoselectivity, access to chiral piperidines. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. researchgate.net | High efficiency, operational simplicity, reduced waste. researchgate.net |

| Catalytic Hydrogenation | Reduction of pyridine precursors like 4-methoxypyridine. exsyncorp.comexsyncorp.com | Direct route to the piperidine core. |

Green Chemistry Principles Applied to the Synthesis of Piperidine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of piperidine derivatives is an area where these principles are being actively applied to develop more sustainable processes.

A key focus of green chemistry is the use of environmentally benign solvents and catalysts. Water-mediated reactions have been explored for the synthesis of piperidinols, demonstrating a greener approach by avoiding volatile organic solvents. nih.gov Similarly, the use of non-toxic iron catalysis and solvent-free reaction conditions have been proposed as greener alternatives. mdpi.com

Biocatalysis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for catalyst reuse and gram-scale reactions with high yields. rsc.org This approach not only reduces waste but also improves the economic viability of the synthesis. The development of biocatalytic cascades, where multiple enzymatic reactions occur in a single pot, further enhances the efficiency and sustainability of piperidine synthesis. nih.gov

Another important principle is atom economy, which is maximized in multicomponent reactions (MCRs). researchgate.net By incorporating multiple starting materials into the final product in a single step, MCRs minimize the formation of byproducts. An effective and environmentally friendly method for synthesizing highly functionalized piperidines utilizes sodium lauryl sulfate (B86663) (SLS) as a catalyst in water at room temperature. researchgate.net

The use of renewable feedstocks is also a critical aspect of green chemistry. A novel method has been developed for the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org This approach reduces the reliance on fossil fuels and promotes a more sustainable chemical industry. nih.gov

Recent innovations also include the use of photoredox catalysis, which can offer greener reaction pathways. mdpi.com The development of organic photocatalysts provides a more sustainable alternative to transition-metal catalysts, which can be toxic and costly. mdpi.com

The table below highlights the application of green chemistry principles in piperidine synthesis:

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Use of Benign Solvents | Reactions conducted in water to avoid organic solvents. nih.govajchem-a.com | Water-mediated intramolecular cyclization for piperidinol synthesis. nih.gov |

| Biocatalysis | Employment of enzymes for high selectivity and mild conditions. nih.govrsc.org | Immobilized lipase-catalyzed multicomponent reaction for piperidine derivatives. rsc.org |

| Atom Economy | Maximized through multicomponent reactions (MCRs). researchgate.net | One-pot synthesis of highly functionalized piperidines using SLS in water. researchgate.net |

| Renewable Feedstocks | Synthesis from bio-based starting materials. rsc.orgnih.gov | Production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org |

| Alternative Catalysts | Use of non-toxic and recyclable catalysts. mdpi.commdpi.com | Iron catalysis and organic photocatalysts. mdpi.commdpi.com |

Mechanistic Investigations of Reactions Involving the Piperidine System

Detailed Reaction Mechanisms for Key Bond-Forming Steps in Piperidine (B6355638) Synthesis

The construction of the piperidine ring can be achieved through various strategic bond-forming reactions, each with its own distinct mechanism. Key approaches include intramolecular cyclization, hydrogenation of pyridine (B92270) precursors, and cycloaddition reactions.

Intramolecular Cyclization: A prevalent strategy for piperidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or unsaturated carbon center. For instance, the reductive amination of δ-amino carbonyl compounds is a classic method. The mechanism proceeds via the initial formation of an iminium ion intermediate, which is then intramolecularly attacked by a nucleophile, or more commonly, the cyclization is followed by reduction. The stereochemical outcome of such cyclizations is often dictated by the existing stereocenters in the acyclic precursor.

Another powerful method is radical cyclization. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. acs.orgorganic-chemistry.org The mechanism involves the generation of a radical at C8, which then undergoes a 6-exo-trig cyclization onto the double bond to form the C3-C4 bond of the piperidine ring. acs.org The stereoselectivity of this step is influenced by the steric hindrance of the substituent at the 2-position, which directs the incoming radical to the opposite face of the forming ring. acs.org

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a direct route to piperidines. nih.gov This reaction typically proceeds on the surface of a heterogeneous catalyst, such as platinum, palladium, or rhodium. The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereoselectivity of this process can be influenced by the substitution pattern on the pyridine ring and the choice of catalyst and reaction conditions. For 2,4-disubstituted pyridines, hydrogenation often leads to the cis-isomer as the major product due to the steric hindrance directing the approach of the substrate to the catalyst surface. nih.gov

[5+1] Annulation Reactions: These methods construct the piperidine ring by combining a five-atom component with a one-atom component. A notable example is the iridium(III)-catalyzed [5+1] annulation involving a "hydrogen borrowing" mechanism. nih.gov This process involves the oxidation of a hydroxyl group, followed by intermolecular amination, and subsequent intramolecular cyclization and reduction. nih.gov The mechanism is a cascade of sequential reactions catalyzed by the same metal complex. nih.gov

Vinylogous Mannich-Type Reactions: Inspired by biosynthetic pathways, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This reaction utilizes a dienolate, an aldehyde, and an amine to form a chiral dihydropyridinone intermediate, which can be further elaborated to various piperidine structures. rsc.org This approach mimics the natural formation of Δ¹-piperideine from L-lysine. rsc.org

Transition State Analysis in Stereoselective Transformations

The stereochemical outcome of many piperidine syntheses is determined by the relative energies of the diastereomeric transition states. Computational studies, such as Density Functional Theory (DFT), are often employed to model these transition states and rationalize the observed stereoselectivities.

For instance, in the radical cyclization to form 2,4-disubstituted piperidines, the preference for the trans product can be explained by a chair-like transition state where the substituent at the 2-position occupies a pseudo-equatorial position to minimize steric interactions. acs.org

In catalytic dynamic resolutions of N-Boc-2-lithiopiperidine, the chiral ligand coordinates to the lithium atom, leading to an equilibrium between two diastereomeric organolithium complexes. nih.gov The energy difference between these complexes, which can be analyzed computationally, dictates the enantiomeric ratio of the final product upon reaction with an electrophile. nih.gov The transition state models help in understanding how the chiral ligand influences the stereochemical course of the reaction.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into the rates of different steps in a reaction mechanism and can help identify the rate-determining step.

Kinetic Resolution: A powerful application of kinetics in stereoselective synthesis is kinetic resolution. In the synthesis of enantioenriched 2,4-disubstituted piperidines, a kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines can be achieved using a chiral base system like n-BuLi and (-)-sparteine. acs.org This system selectively deprotonates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product derived from the faster-reacting enantiomer. acs.org Variable temperature NMR (VT-NMR) spectroscopy and DFT studies have shown that the rotation of the N-Boc group is rapid under these conditions, which is crucial for the efficiency of the resolution. acs.orgwhiterose.ac.uk

Reaction Monitoring: In the copper-catalyzed intramolecular C-H amination to form piperidines, kinetic studies have been performed to elucidate the mechanism. acs.org By monitoring the reaction progress over time, it was determined that the reaction rate is influenced by the nature of the ligand on the copper catalyst. acs.org Furthermore, kinetic isotope effect (KIE) studies, comparing the rates of reaction with deuterated and non-deuterated substrates, have indicated that the C-H bond cleavage is involved in the rate-determining step. acs.org

Role of Catalysts and Reaction Conditions in Stereochemical Control and Selectivity

The choice of catalyst and reaction conditions is paramount in controlling the stereochemistry of piperidine synthesis.

Metal Catalysis:

Rhodium catalysts with chiral ligands have been successfully used for the enantioselective hydrogenation of enamides to produce chiral piperidines. nih.gov

Gold catalysts have been employed in the cyclization of N-homopropargyl amides to form cyclic imidates, which can be further reduced to piperidines. The stereoselectivity of the initial cyclization is influenced by the gold catalyst.

Palladium catalysts are used in various reactions, including the 1,3-chirality transfer reaction for the synthesis of 2,6-disubstituted piperidines. ajchem-a.com The mechanism involves the formation of a Pd π-allyl complex. ajchem-a.com

Copper catalysts are effective in intramolecular C-H amination reactions. The steric and electronic properties of the ligands on the copper center can influence the diastereoselectivity of the cyclization. acs.org

Organocatalysis: Chiral organocatalysts can also be used to achieve high stereoselectivity. For example, chiral phosphoric acids can catalyze asymmetric Pictet-Spengler reactions to afford enantioenriched tetrahydro-β-carbolines, which are structurally related to piperidines.

Reaction Conditions:

Solvent and Temperature: These parameters can significantly affect the stereochemical outcome. For instance, in Dieckmann cyclizations to form piperidine-2,4-diones, the choice of solvent and base can influence the regioselectivity and yield. core.ac.uk

Reducing Agents: In the synthesis of 2,4-disubstituted piperidines via radical cyclization, the choice of the hydrogen atom donor can have a dramatic effect on diastereoselectivity. For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride was found to significantly enhance the trans/cis diastereomeric ratio. acs.orgorganic-chemistry.org

The table below summarizes various catalytic systems and their impact on stereoselectivity in piperidine synthesis.

| Catalyst System | Reaction Type | Stereochemical Control | Reference |

| Rh(I) with P-chiral bisphosphorus ligand | Asymmetric hydrogenation | High enantioselectivity | nih.gov |

| n-BuLi / (-)-sparteine | Kinetic resolution | High enantiomeric ratios | acs.org |

| Tris(trimethylsilyl)silane | Radical cyclization | High diastereoselectivity (trans) | acs.org |

| Copper with Tpx ligands | Intramolecular C-H amination | Diastereoselectivity influenced by ligand | acs.org |

| Iridium(III) complex | [5+1] Annulation | Stereoselective | nih.gov |

Identification and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism.

In the copper-catalyzed intramolecular C-H amination, a fluorinated copper(II) complex has been isolated and structurally characterized by X-ray diffraction. acs.org This provided direct evidence for the involvement of such species in the catalytic cycle. acs.org

In the biosynthesis-inspired vinylogous Mannich-type reaction, the cyclized chiral dihydropyridinone compound is a key intermediate. rsc.org Its structure was confirmed by spectroscopic methods, and it serves as a versatile precursor for a variety of piperidine alkaloids. rsc.org

In the palladium-catalyzed synthesis of 2,6-disubstituted piperidines, a Pd π-allyl complex is a proposed intermediate. ajchem-a.com While often transient, the formation of such intermediates can be inferred from the stereochemical outcome of the reaction and by analogy to well-studied palladium-catalyzed reactions. ajchem-a.com

The study of these intermediates, whether they are stable enough to be isolated or are transient species observed through spectroscopic methods, provides a deeper understanding of the reaction pathway and allows for the rational design of more efficient and selective synthetic methods.

Theoretical and Computational Chemistry Studies of 2s,4r 4 Methoxy 2 Methylpiperidine Hydrochloride

Quantum Mechanical Calculations for Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The biological activity and physical properties of piperidine derivatives are heavily influenced by the conformation of the six-membered ring and the spatial orientation of its substituents. Quantum mechanical calculations are essential for determining the preferred three-dimensional structures of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net DFT studies on substituted piperidines focus on identifying stable conformations, primarily the chair and twist forms, and determining the energetic preference for axial versus equatorial substituent positions. nih.govosti.gov

For (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, the piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain. nih.gov The two key substituents, the methyl group at the C2 position and the methoxy (B1213986) group at the C4 position, can each occupy either an equatorial or an axial position. This gives rise to four possible chair conformations.

DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to optimize the geometry of each possible conformer and calculate its relative energy. nih.govnih.gov Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. nih.gov Based on established principles, the diequatorial conformer is typically the most stable.

Table 1: Hypothetical Relative Energies of (2S,4R)-4-Methoxy-2-methylpiperidine Chair Conformers Calculated via DFT

| Conformer | C2-Methyl Orientation | C4-Methoxy Orientation | Calculated Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Global Minimum) |

| 2 | Axial | Equatorial | +1.8 |

| 3 | Equatorial | Axial | +2.5 |

| 4 | Axial | Axial | +4.5 |

| Note: These values are illustrative, based on general principles of conformational analysis for substituted piperidines. Actual values would require specific calculations for this molecule. |

The results indicate that the conformation where both the methyl and methoxy groups are in the equatorial position represents the global energy minimum, making it the most populated conformer at equilibrium.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to DFT and are used for more accurate structural predictions and the generation of detailed potential energy landscapes. osi.lv These methods are computationally more intensive but can be crucial for validating DFT results and exploring subtle electronic effects.

For (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, ab initio calculations at levels like MP2/6-31G(d) can refine the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers identified by DFT. osi.lv The calculations can also map the energy landscape associated with ring inversion, providing the energy barriers between different chair and twist-boat conformations. arxiv.org This landscape is critical for understanding the molecule's flexibility and the rates of interconversion between its various shapes.

While quantum mechanical calculations identify static energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for a thorough exploration of the molecule's conformational space under simulated physiological conditions. researchgate.net

For (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, an MD simulation would typically be run for several nanoseconds. The simulation would reveal the stability of the low-energy chair conformations and the frequency of transitions to higher-energy twist-boat or other intermediate conformations. This dynamic picture is particularly valuable for understanding how the molecule might adapt its shape to interact with a biological target, such as an enzyme or receptor. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure and conformation. nih.gov

For (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, NMR chemical shifts (¹H and ¹³C) are highly sensitive to the molecule's three-dimensional structure. rsc.org Using the optimized geometries of the most stable conformers obtained from DFT calculations, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict chemical shifts. nih.gov Functionals such as mPW1PW91 are often employed for this purpose. nih.gov By calculating the Boltzmann-averaged chemical shifts across the different low-energy conformers, a predicted spectrum can be generated that should closely match the experimental one. github.io This comparison is a powerful tool for confirming the predominant solution-state conformation.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as C-H stretches, C-N bends, or C-O stretches, further confirming the molecule's structural integrity.

Table 2: Example of Computationally Predicted vs. Experimental ¹H NMR Chemical Shifts for a Key Proton in the Most Stable Conformer

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H2 (axial) | 2.95 | 2.91 | +0.04 |

| H4 (axial) | 3.42 | 3.38 | +0.04 |

| OCH₃ | 3.30 | 3.27 | +0.03 |

| Note: Data are hypothetical and for illustrative purposes to show the typical accuracy of modern computational methods. rsc.org |

Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, providing a detailed picture of bond-breaking and bond-forming processes. researchgate.net This is achieved by locating the transition state structures that connect reactants to products on the potential energy surface.

For reactions involving the piperidine nitrogen or other functional groups in (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, computational methods can identify the geometry of the transition state—the highest energy point along the reaction coordinate. ucsb.edu Techniques like synchronous transit-guided quasi-Newton (QST2) or other transition state search algorithms are used for this purpose. ucsb.edu

Once the transition state is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). researchgate.net This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. These calculations are crucial for predicting the feasibility and kinetics of potential synthetic transformations or metabolic pathways involving the molecule. acs.org

Exploration of Potential Reaction Pathways and Selectivity Origins

The stereoselective synthesis of polysubstituted piperidines like (2S,4R)-4-Methoxy-2-methylpiperidine is a complex challenge where computational chemistry offers significant insights. researchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways and elucidating the origins of diastereoselectivity. nih.gov While specific studies on (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride are not extensively documented in public literature, the principles from computational analyses of analogous piperidine syntheses can be applied to understand its formation.

The synthesis of a 2,4-disubstituted piperidine ring involves several key bond-forming reactions and cyclization steps, each with multiple potential stereochemical outcomes. Computational models can explore these pathways by calculating the geometries and energies of reactants, transition states, intermediates, and products. For instance, in a potential intramolecular cyclization pathway, such as an aza-Prins or a related carbonyl ene reaction to form the piperidine ring, DFT calculations can be employed to model the transition states for the formation of different diastereomers. nih.gov

The origins of selectivity are often traced back to the relative energies of these transition states. The lowest energy transition state corresponds to the kinetically favored product. These energy differences arise from a combination of steric and electronic factors. For example, in the cyclization to form the (2S,4R) isomer, the transition state must accommodate the specific spatial arrangement of the methyl and methoxy substituents. Computational models can reveal unfavorable steric interactions, such as 1,3-diaxial repulsion in a chair-like transition state, that would raise the energy of pathways leading to other diastereomers. researchgate.net

Furthermore, the role of catalysts, whether Lewis or Brønsted acids, can be computationally modeled. nih.gov These models can show how a catalyst coordinates with the substrate and influences the geometry and energy of the transition state, thereby steering the reaction towards a specific stereochemical outcome. The solvent environment can also be included in these calculations to provide a more accurate energetic profile of the reaction pathway.

The data generated from these theoretical studies can be summarized to compare the energetic favorability of different reaction channels.

| Transition State | Relative Energy (kcal/mol) | Corresponding Diastereomer | Key Stabilizing/Destabilizing Interactions |

| TS-1 | 0.0 | (2S,4R) | Favorable chair-like conformation, minimal steric clash |

| TS-2 | +2.5 | (2R,4R) | 1,3-diaxial interaction involving the methyl group |

| TS-3 | +3.1 | (2S,4S) | Steric hindrance between substituent and forming ring |

| TS-4 | +4.5 | (2R,4S) | Combination of steric and torsional strain |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a DFT analysis of the reaction pathways leading to different diastereomers of 4-methoxy-2-methylpiperidine.

By systematically modeling these factors, computational chemistry provides a powerful tool for understanding and predicting the selectivity in the synthesis of complex chiral molecules like (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride.

Computational Analysis of Chiral Discrimination Mechanisms (e.g., in Derivatization)

Chiral discrimination is a critical process in the analysis and separation of enantiomers. When a chiral molecule like (2S,4R)-4-Methoxy-2-methylpiperidine is derivatized with a chiral derivatizing agent (CDA), two diastereomers are formed. These diastereomers have different physical and chemical properties, which allows for their separation and quantification. nih.gov Computational modeling is a valuable tool for understanding the underlying mechanisms of this chiral recognition at the molecular level. mdpi.com

The interaction between the chiral amine and the CDA results in the formation of a transient diastereomeric complex. The stability of this complex is determined by a network of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the three-dimensional structures of these diastereomeric complexes and to analyze the interactions that lead to their differential stability. mdpi.com

For instance, if (2S,4R)-4-Methoxy-2-methylpiperidine were to be derivatized with a CDA like Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), two diastereomeric amides would be formed. Computational analysis would likely involve the following steps:

Conformational analysis: Determining the lowest energy conformations of both the chiral amine and the CDA.

Molecular docking: Simulating the formation of the two diastereomeric complexes to predict their most stable binding modes.

Interaction energy calculation: Quantifying the strength of the interactions within each diastereomeric complex. The difference in these interaction energies is a key factor in chiral recognition.

Structural analysis: Examining the geometries of the diastereomeric complexes to identify the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that contribute to their differential stability.

These computational studies can provide detailed insights that are often difficult to obtain through experimental methods alone. For example, they can pinpoint which functional groups on both the analyte and the CDA are most critical for chiral discrimination. This understanding can, in turn, guide the selection or design of more effective chiral derivatizing agents for piperidine-containing compounds.

The results from such a computational analysis can be presented in a tabular format to highlight the key differences between the two diastereomeric complexes.

| Parameter | Diastereomer 1 ((2S,4R)-piperidine + (R)-CDA) | Diastereomer 2 ((2S,4R)-piperidine + (S)-CDA) |

| Calculated Binding Energy (kcal/mol) | -15.2 | -12.8 |

| Key Intermolecular Interactions | Strong H-bond (N-H•••O=C), CH-π interaction | Weaker H-bond, steric repulsion between methyl group and phenyl ring |

| H-bond distance (Å) | 1.95 | 2.30 |

| Dihedral Angle (C-N-C=O) (degrees) | 175 | 155 |

Note: The data presented in this table is hypothetical and for illustrative purposes. It represents the type of quantitative data that would be generated from a computational study on the chiral discrimination of (2S,4R)-4-Methoxy-2-methylpiperidine with a chiral derivatizing agent.

Advanced Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation

High-Resolution NMR Spectroscopic Techniques for Configuration and Conformation Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules in solution. For substituted piperidines, which exist in dynamic conformational equilibria, a combination of one-dimensional and multi-dimensional NMR experiments provides detailed insights into scalar and dipolar couplings, allowing for the assignment of both configuration and preferred conformation.

Two-dimensional (2D) NMR techniques are fundamental for establishing the structural framework of (2S,4R)-4-Methoxy-2-methylpiperidine. These experiments resolve overlapping signals in the 1D spectrum and reveal correlations between nuclei, which are used to determine atomic connectivity and spatial proximity.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For the (2S,4R)-4-Methoxy-2-methylpiperidine ring, COSY would reveal the complete spin system, tracing the connectivity from the proton at C2 (H-2) to the adjacent methylene (B1212753) protons at C3 (H-3), then to the proton at C4 (H-4), and continuing around the ring to the methylene protons at C5 and C6. This allows for the unambiguous assignment of all protons within the piperidine (B6355638) backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions (dipolar coupling) between protons that are in close spatial proximity, typically within 5 Å. They are crucial for determining the relative stereochemistry and preferred conformation of the molecule. In a piperidine ring, which preferentially adopts a chair conformation, NOESY/ROESY can distinguish between axial and equatorial substituents. For the (2S,4R) isomer, the 2-methyl and 4-methoxy groups are in a cis relationship. In the most stable chair conformation, the bulkier methyl group at C2 would occupy an equatorial position to minimize steric strain. Consequently, the methoxy (B1213986) group at C4 must be in an axial position. Key NOE correlations would be expected between the axial protons on the same face of the ring, such as H-2a, H-4a, and H-6a. A strong NOE signal between the protons of the axial 4-methoxy group and the axial protons at C3 and C5 would provide definitive evidence for this conformational preference. whiterose.ac.uk

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key NOESY/ROESY Correlations |

| H-2 (axial) | ~3.0 - 3.2 | H-4 (axial), H-6 (axial), CH₃ (equatorial) |

| H-3 (axial/equatorial) | ~1.5 - 1.9 | H-2, H-4, H-5, OCH₃ (axial) |

| H-4 (axial) | ~3.3 - 3.5 | H-2 (axial), H-6 (axial), OCH₃ (axial) |

| H-5 (axial/equatorial) | ~1.6 - 2.0 | H-4, H-6, OCH₃ (axial) |

| H-6 (axial/equatorial) | ~2.8 - 3.1 | H-2 (axial), H-4 (axial), H-5 |

| 2-CH₃ (equatorial) | ~1.1 - 1.3 | H-2 (axial), H-3 (equatorial) |

| 4-OCH₃ (axial) | ~3.4 - 3.6 | H-3 (axial), H-5 (axial) |

Table 1: Predicted ¹H NMR assignments and key NOESY/ROESY correlations for the major chair conformer of (2S,4R)-4-Methoxy-2-methylpiperidine.

Substituted piperidine rings are not static; they undergo rapid conformational interconversion, primarily through a chair-chair ring flip. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a powerful technique to study these equilibria. beilstein-journals.org

For (2S,4R)-4-Methoxy-2-methylpiperidine, two principal chair conformers exist in equilibrium:

Conformer A: 2-methyl group equatorial, 4-methoxy group axial.

Conformer B: 2-methyl group axial, 4-methoxy group equatorial.

Conformer A is expected to be the major contributor to the equilibrium due to the strong steric preference for a methyl group to be in the equatorial position. At room temperature, the ring flip is fast on the NMR timescale, resulting in a spectrum showing time-averaged chemical shifts and coupling constants.

By lowering the temperature, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature (Tc), the exchange becomes slow enough that distinct signals for both conformers may be resolved. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the chair-chair interconversion can be calculated. This provides quantitative information about the conformational flexibility of the ring system. For N-methylpiperidine, the activation energy for ring inversion is approximately 49.8 kJ/mol, and similar values would be expected for this derivative. beilstein-journals.org

| Conformer | 2-Methyl Position | 4-Methoxy Position | Expected Relative Stability |

| A | Equatorial | Axial | More Stable (Major) |

| B | Axial | Equatorial | Less Stable (Minor) |

Table 2: Conformational equilibrium in (2S,4R)-4-Methoxy-2-methylpiperidine.

While the techniques above can establish the relative stereochemistry, determining the absolute configuration and assessing enantiomeric purity requires a chiral reference. The use of chiral derivatizing agents (CDAs) is a well-established NMR method for this purpose.

The secondary amine of (2S,4R)-4-Methoxy-2-methylpiperidine can be reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), to form a covalent bond. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum, exhibiting different chemical shifts for corresponding nuclei.

Enantiomeric Purity Assessment: By reacting a sample of the piperidine with a single enantiomer of the CDA (e.g., (R)-MTPA-Cl), two diastereomeric amides will be formed if the amine is not enantiomerically pure. The ratio of the integrals of specific, well-resolved proton signals (e.g., the methoxy or methyl protons) for the two diastereomers directly corresponds to the enantiomeric ratio of the original amine sample.

Absolute Configuration Determination: The absolute configuration can be assigned by applying empirical models, such as Mosher's model. This involves preparing both diastereomers (one with (R)-MTPA and one with (S)-MTPA) and analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral center. The sign of the Δδ values for protons in the piperidine ring can be correlated to a specific spatial arrangement relative to the phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration as (2S,4R). frontiersin.org

Mass Spectrometry for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation.

High-resolution mass spectrometry (HRMS), performed on instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, measures the m/z of an ion with very high accuracy (typically < 5 ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition.

For (2S,4R)-4-Methoxy-2-methylpiperidine, the free base has a molecular formula of C₇H₁₅NO. In positive-ion electrospray ionization (ESI), it will be detected as the protonated molecule, [M+H]⁺, with the formula C₇H₁₆NO⁺. HRMS analysis would provide an experimental m/z value that can be matched to the theoretical exact mass, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

| Parameter | Value |

| Molecular Formula (Free Base) | C₇H₁₅NO |

| Ion Formula | [M+H]⁺ (C₇H₁₆NO⁺) |

| Theoretical Exact Mass | 130.1232 Da |

| Expected HRMS Result (m/z) | 130.1232 ± 0.0007 (for 5 ppm accuracy) |

Table 3: High-Resolution Mass Spectrometry data for (2S,4R)-4-Methoxy-2-methylpiperidine.

Tandem mass spectrometry (MS/MS) is used to deduce structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can confirm the identity of a compound and elucidate its structure.

For the protonated molecule of (2S,4R)-4-Methoxy-2-methylpiperidine ([M+H]⁺, m/z 130.1), a characteristic fragmentation pathway can be proposed based on the known behavior of piperidine alkaloids. nih.govresearchgate.net Collision-induced dissociation (CID) would likely initiate fragmentation via the loss of a stable neutral molecule.

A primary and highly probable fragmentation step is the neutral loss of methanol (B129727) (CH₃OH, 32.03 Da) from the protonated precursor ion. This elimination reaction would yield a prominent product ion at m/z 98.1. Subsequent fragmentation of this m/z 98 ion could involve ring-opening pathways or the loss of other small neutral molecules, providing further structural confirmation. The analysis of these fragmentation pathways is essential for distinguishing between isomers and confirming the connectivity of the substituents. researchgate.net

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Interpretation |

| 130.1 | CH₃OH (Methanol) | 98.1 | Loss of the 4-methoxy group |

| 130.1 | C₂H₄ (Ethene) | 102.1 | Ring cleavage |

| 98.1 | CH₃• (Methyl radical) | 83.1 | Loss of the 2-methyl group |

Table 4: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of (2S,4R)-4-Methoxy-2-methylpiperidine.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Molecular Structure Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride. The spectra are sensitive to the vibrations of specific chemical bonds and their local environment, providing a unique molecular fingerprint.

In the case of this substituted piperidine, the hydrochloride form means the secondary amine is protonated, forming a piperidinium (B107235) ion. This significantly influences the vibrational frequencies, particularly those associated with the N-H bond.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands corresponding to the various functional groups. The presence of the protonated amine (R₂NH₂⁺) gives rise to broad and strong absorption bands in the 2700-2250 cm⁻¹ region, which often overlap with C-H stretching vibrations. The N-H bending vibration is typically observed around 1600-1500 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band in the 1150-1085 cm⁻¹ range. semanticscholar.orgchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretching vibrations are often weak in Raman, the C-H, C-C, C-N, and C-O skeletal vibrations of the piperidine ring and its substituents are typically strong and well-defined, offering insights into the molecule's conformation. semanticscholar.orgchemicalbook.com

Below is a table summarizing the expected characteristic vibrational frequencies for (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Ammonium (R₂NH₂⁺) | N-H Stretch | 2700-2250 (broad) | IR |

| Ammonium (R₂NH₂⁺) | N-H Bend | 1600-1500 | IR |

| Alkane (C-H) | C-H Stretch | 2980-2850 | IR, Raman |

| Alkane (C-H) | C-H Bend | 1470-1350 | IR, Raman |

| Ether (C-O-C) | C-O Stretch (asymmetric) | 1150-1085 | IR |

| C-N Stretch | C-N Stretch | 1250-1020 | IR |

| Piperidine Ring | Ring Vibrations | 1200-800 | IR, Raman |

X-ray Crystallography as a Method for Absolute Stereochemistry Determination (Methodology focused)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its relative and absolute stereochemistry. nih.govsoton.ac.uk For a chiral molecule like (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, this technique can unequivocally confirm the specific spatial arrangement of the methoxy and methyl groups on the piperidine ring.

The methodology for absolute stereochemistry determination involves several key steps:

Single Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization. The goal is to obtain a crystal of sufficient size and quality, free from defects.

X-ray Diffraction Data Collection: The single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. purechemistry.org These intensities and their positions are meticulously recorded by a detector.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and torsion angles.

Determination of Absolute Configuration: For chiral molecules, determining the absolute configuration requires the presence of anomalous scattering. researchgate.net This is an effect where the X-rays are absorbed and re-emitted by the electrons, introducing a small phase shift. This effect is more pronounced for heavier atoms. When using X-rays of a suitable wavelength (e.g., from a copper source), the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) become measurable. researchgate.net By analyzing these differences, the correct absolute configuration can be assigned. The Flack parameter is a critical value calculated during the refinement process; a value close to zero for a given stereochemical assignment confirms its correctness with high confidence, while a value near one indicates the opposite enantiomer is present in the crystal. soton.ac.uknih.gov

While this technique is powerful, its primary limitation is the necessity of obtaining a suitable single crystal, which can be difficult for some small molecules. researchgate.netnih.gov

Chiral Chromatographic Method Development for Enantiomeric Purity Evaluation

The evaluation of enantiomeric purity is critical in pharmaceutical development. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers. The development of a robust method for (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride would involve screening various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal separation from its other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation in the pharmaceutical industry. americanpharmaceuticalreview.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. phenomenex.com

Method development for a basic compound like a substituted piperidine typically involves:

Column Selection: Screening a set of CSPs with broad applicability is the first step. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) like Chiralcel® or Chiralpak®) are often the first choice due to their versatility. phenomenex.com Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ V) are also highly effective, particularly for ionizable molecules.

Mobile Phase Selection: The choice of mobile phase is crucial and depends on the CSP.

Normal Phase (NP): Mixtures of hexane/isopropanol or hexane/ethanol are common. Basic or acidic additives may be used to improve peak shape.

Polar Organic Mode (PO): Pure methanol or ethanol, often with acidic/basic additives, can be effective.

Reversed Phase (RP): Mixtures of water/acetonitrile or water/methanol with buffers are used. phenomenex.com

Polar Ionic Mode (PIM): This mode, unique to certain CSPs like the Chirobiotic™ phases, uses methanol with small amounts of acid and base, which is ideal for ionizable analytes like amines.

The table below illustrates a hypothetical screening approach for separating the stereoisomers of 4-Methoxy-2-methylpiperidine.

| Chiral Stationary Phase (CSP) | Mobile Phase System | Potential Additives | Expected Outcome |

| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Ethanol) | Diethylamine (B46881) (DEA) | Good for neutral or basic compounds, may provide selectivity. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Polar Organic (Methanol) | Trifluoroacetic acid (TFA) | Offers different selectivity compared to amylose phases. |

| Vancomycin (Macrocyclic Glycopeptide) | Polar Ionic (Methanol + Acetic Acid + Triethylamine) | N/A | Excellent for primary and secondary amines, high probability of success. |

| Teicoplanin (Macrocyclic Glycopeptide) | Reversed Phase (Acetonitrile/Ammonium Acetate Buffer) | N/A | Provides alternative selectivity under reversed-phase conditions. |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. researchgate.netyoutube.com The mobile phase typically consists of supercritical carbon dioxide (CO₂) mixed with a small amount of an organic modifier, such as methanol or ethanol. chromatographyonline.com

The principles of method development in SFC are similar to HPLC, involving the screening of various CSPs. Polysaccharide-based columns are widely used and highly effective in SFC. chromatographyonline.comnih.gov The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates without generating excessive backpressure, leading to significantly faster analysis times, often under two minutes. researchgate.netchromatographyonline.com This makes SFC particularly suitable for high-throughput screening applications. For basic compounds like (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride, basic additives like diethylamine or isopropylamine (B41738) are often added to the modifier to improve peak shape and resolution. researchgate.net

Gas Chromatography (GC) with Chiral Columns

Chiral GC is a highly sensitive and efficient technique for separating volatile enantiomers. chromatographyonline.com However, due to the polarity and low volatility of amines like 4-Methoxy-2-methylpiperidine, direct analysis is often not feasible. Derivatization is typically required to block the polar N-H group and increase volatility. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral stationary phase. The most common chiral GC columns are based on derivatized cyclodextrins. gcms.czuni-muenchen.de These CSPs have a cone-like structure with a hydrophobic cavity and a hydrophilic exterior, allowing for chiral recognition based on inclusion complexation and surface interactions. uni-muenchen.de Method development involves selecting the appropriate cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) and optimizing the temperature program to achieve separation. gcms.cz

Chiral Derivatization for Enhanced Chromatographic Separation and Detection

Chiral derivatization is an indirect method for enantiomeric analysis. It involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers. chromatographyonline.com Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) chromatographic column using HPLC or GC. mdpi.com

For a secondary amine like (2S,4R)-4-Methoxy-2-methylpiperidine, several types of CDRs can be employed:

Chiral Isocyanates: Reagents like (R)-1-(1-Naphthyl)ethyl isocyanate react with the amine to form stable urea (B33335) diastereomers.

Chiral Acylating Agents: Reagents such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or N-trifluoroacetyl-L-prolyl chloride (TPC) can be used to form diastereomeric amides. documentsdelivered.com

Chiral Chloroformates: Reagents like (1R,2S,5R)-Menthyl chloroformate react with amines to form carbamates.

The choice of CDR is critical. The reaction should proceed quickly and quantitatively without causing racemization of the analyte or the reagent. mdpi.com This approach is particularly useful when a suitable chiral column is not available or when enhanced detection is needed, as the CDR can introduce a chromophore or fluorophore into the molecule, increasing its sensitivity for UV or fluorescence detection. nih.govsemanticscholar.org

Role As a Chiral Building Block in Complex Organic Synthesis

Utilization in the Enantioselective Synthesis of Advanced Heterocyclic Scaffolds

The inherent chirality of (2S,4R)-4-methoxy-2-methylpiperidine hydrochloride makes it an exemplary chiral auxiliary and starting material for the enantioselective synthesis of a variety of advanced heterocyclic scaffolds, particularly alkaloids and related nitrogen-containing compounds. The fixed spatial orientation of the substituents on the piperidine (B6355638) ring allows for highly diastereoselective reactions, effectively transferring its stereochemical information to newly formed stereocenters in the target molecule.

For instance, the synthesis of polysubstituted piperidines, which are core structures in numerous biologically active natural products and pharmaceuticals, can be achieved with high stereocontrol using this building block. Methodologies such as asymmetric copper-catalyzed cyclizative aminoboration have been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines, highlighting the importance of chiral piperidine precursors in accessing specific diastereomers. While direct examples detailing the use of (2S,4R)-4-methoxy-2-methylpiperidine hydrochloride are not extensively documented in publicly available research, the principles of asymmetric synthesis strongly support its utility in such transformations. The strategic placement of the methoxy (B1213986) group can influence the electronic and steric environment of the nitrogen atom, guiding the approach of reagents and leading to predictable stereochemical outcomes.

| Target Heterocycle Class | Synthetic Strategy | Potential Role of (2S,4R)-4-Methoxy-2-methylpiperidine HCl |

| Substituted Piperidines | Asymmetric Cyclization Reactions | Chiral template to control stereochemistry at C2 and C4. |

| Indolizidine Alkaloids | Intramolecular Cycloadditions | Rigid scaffold to direct the formation of the bicyclic core. |

| Quinolizidine Alkaloids | Diastereoselective Annulation | Control of relative stereochemistry of newly formed rings. |

Application in the Construction of Structurally Diverse Polycyclic Systems

The construction of complex polycyclic systems, which often form the carbon skeleton of intricate natural products, represents a significant challenge in organic synthesis. The use of chiral building blocks like (2S,4R)-4-methoxy-2-methylpiperidine hydrochloride can provide a strategic advantage by introducing chirality and conformational rigidity early in a synthetic sequence. This pre-installed stereochemistry can have a profound influence on the stereochemical course of subsequent ring-forming reactions, enabling the construction of multiple stereocenters with high fidelity.